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Compound of Interest

2-Fluoro-5-hydroxy-3-
Compound Name:

methoxypyridine
CAS No.: 1227511-69-4
Cat. No.: B1446512

Get Quote

\ J

A Strategic Scaffold for High-Affinity Ligand Design
Compound Identity & Physicochemical Profile[1][2]

[3][4][5]

2-Fluoro-5-hydroxy-3-methoxypyridine is a trisubstituted pyridine scaffold increasingly
utilized in modern drug discovery. Its specific substitution pattern—combining an electron-
withdrawing fluorine at the ortho position (relative to nitrogen) with an electron-donating
methoxy group—creates a unique electronic environment that modulates the basicity of the
pyridine nitrogen and the acidity of the phenolic hydroxyl group.
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Property Data

Chemical Name 2-Fluoro-5-hydroxy-3-methoxypyridine

CAS Number 1227511-69-4

MDL Number MFCD16611061

Molecular Formula CeHsFNO2

Molecular Weight 143.12 g/mol

Appearance Off-white to pale yellow solid

Predicted pKa (OH) ~8.5 (Acidity enhanced by F-inductive effect)
Predicted LogP ~1.1 (Lipophilicity suitable for CNS penetration)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Structural Significance in MedChem[2][3][8][9]

¢ Fluorine Effect: The C2-fluorine atom lowers the pKa of the pyridine nitrogen, reducing the
likelihood of non-specific binding and improving metabolic stability against oxidative attacks
at the electron-deficient ring positions.

» 3-Methoxy Group: Provides a steric handle that can induce atropisomerism in biaryl systems
or fill hydrophobic pockets in kinase active sites.

» 5-Hydroxyl Handle: Serves as a versatile "warhead" for etherification (e.g., Williamson ether
synthesis) to attach larger pharmacophores or solubilizing tails.

Synthesis & Manufacturing Protocols

The synthesis of 2-Fluoro-5-hydroxy-3-methoxypyridine presents a regioselectivity
challenge. The most robust route avoids direct fluorination of the electron-rich phenol and
instead utilizes a late-stage hydroxylation of a halogenated precursor.

Primary Route: Boronate Oxidation Strategy
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This method is preferred for its high fidelity and avoidance of harsh fluorinating agents (like F2
gas).

Precursor: 5-Bromo-2-fluoro-3-methoxypyridine (Commercially available or synthesized from
2,3-difluoropyridine).

Step-by-Step Protocol:

e Borylation (Miyaura Borylation):

o Reagents: 5-Bromo-2-fluoro-3-methoxypyridine (1.0 eq), Bis(pinacolato)diboron (1.1 eq),
KOAc (3.0 eq).

o Catalyst: Pd(dppf)Cl=-DCM (0.05 eq).
o Solvent: 1,4-Dioxane (anhydrous).
o Conditions: Degas with N2, heat to 90°C for 4-12 hours.

o Checkpoint: Monitor by LCMS for conversion to the boronic ester (M+H = 254 for pinacol
ester).

« Oxidative Hydroxylation:

[¢]

Reagents: Crude boronate mixture, Hydrogen Peroxide (30% aqg, 5.0 eq), NaOH (1M).

[e]

Conditions: Cool to 0°C, add oxidant dropwise (exothermic). Stir at RT for 1 hour.

o

Quench: Acidify with 1M HCI to pH ~4-5.

o

Purification: Extract with EtOAc. The phenol is amphoteric; avoid highly basic aqueous
washes during workup to prevent loss to the aqueous phase.

B2pin2, Pd(dppf)CI2 ) H202, NaOH 2-Fluoro-5-hydroxy-
5-Bromo-2-fluoro- KOAc, Dioxane, 90°C .| Boronic Ester Oxidative Hydrolysis o ydroxy
>  3-methoxypyridine

3-methoxypyridine Intermediate (CAS 1227511-69-4)
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Figure 1: Palladium-catalyzed synthesis route via boronate oxidation.

Applications in Drug Discovery[2][3][5][8][9]

This scaffold is a bioisostere for 3,5-disubstituted phenols and 5-hydroxyindoles. Its
applications focus on optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

A. Kinase Inhibition (Hinge Binders)

The pyridine nitrogen, modified by the fluorine and methoxy groups, acts as a weak hydrogen
bond acceptor.

e Mechanism: The 5-hydroxyl group can be alkylated to extend into the solvent-exposed
region of the kinase, while the pyridine ring interacts with the hinge region (e.g., Met
residue).

o Advantage: The 2-Fluoro substituent prevents metabolic oxidation at the C2 position, a
common "soft spot" in pyridine-based drugs.

B. GPCR Ligand Design

In G-Protein Coupled Receptors (GPCRS), particularly Class A, the 3-methoxy group can lock
the conformation of the ligand via intramolecular H-bonding with adjacent N-H donors, reducing
the entropic penalty of binding.

Decision Logic for Scaffold Selection

Use the following logic tree to determine if this scaffold fits your SAR (Structure-Activity
Relationship) campaign:
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Need Pyridine Scaffold?

Is C2 Oxidation a Liability?

Yes

Is N-Hbond Acceptor
Too Strong?

Yes (F reduces basicity) \INo

Use 2-Fluoro-5-hydroxy- Use Standard Pyridinol

3-methoxypyridine

Click to download full resolution via product page
Figure 2: SAR Decision Tree for incorporating fluorinated pyridine scaffolds.

Handling & Safety (MSDS Highlights)

While specific toxicological data for this CAS is limited, handle as a potent fluorinated
heterocyclic phenol.

e GHS Classification:
o Skin Irrit. 2 (H315): Causes skin irritation.
o Eye Irrit. 2A (H319): Causes serious eye irritation.
o STOT SE 3 (H335): May cause respiratory irritation.

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenolic compounds are
prone to oxidation over long periods; the fluorine atom provides some stability, but air-free
storage is recommended.
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e Incompatibility: Strong oxidizing agents, strong bases (deprotonates the phenol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1227511-69-4 - 2-Fluoro-5-hydroxy-3-methoxypyridine - 2-Fluoro-5-hydroxy-3-
methoxypyridine [FEAHtEHR] | -8 7 1 L LFNYe4EEL [labchem-wako. fujifilm.com]

¢ 2. Fluorinated Building Blocks & Fluorinating Reagents Suppliers | Apollo
[store.apolloscientific.co.uk]

¢ To cite this document: BenchChem. [Technical Guide: 2-Fluoro-5-hydroxy-3-
methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1446512/docs#technical-guide-2-fluoro-5-hydroxy-3-
methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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